molecular formula C18H19NO3 B14073346 Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester CAS No. 102121-30-2

Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester

Cat. No.: B14073346
CAS No.: 102121-30-2
M. Wt: 297.3 g/mol
InChI Key: LOEXZXVTHVKBRC-UHFFFAOYSA-N
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Description

This compound is a benzoic acid methyl ester derivative featuring a 4-isopropylphenyl carbamoyl substituent at the para position of the aromatic ring. Its systematic IUPAC name is methyl 4-[(4-isopropylphenyl)carbamoyl]benzoate, with a molecular formula of C₁₈H₁₉NO₃ and a calculated molecular weight of 297.35 g/mol.

Properties

CAS No.

102121-30-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 4-[(4-propan-2-ylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C18H19NO3/c1-12(2)13-8-10-16(11-9-13)19-17(20)14-4-6-15(7-5-14)18(21)22-3/h4-12H,1-3H3,(H,19,20)

InChI Key

LOEXZXVTHVKBRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide (NaOH) or ammonia (NH).

Common Reagents and Conditions

    Oxidation: KMnO in acidic or basic medium.

    Reduction: LiAlH in dry ether.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other benzoic acid methyl ester derivatives, focusing on substituent effects, molecular properties, and bioactivity.

Table 1: Structural and Functional Comparison of Benzoic Acid Methyl Ester Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source/Reference
Target Compound 4-[(4-Isopropylphenyl)carbamoyl] C₁₈H₁₉NO₃ 297.35 Hypothetical: Bulky substituent may reduce solubility; potential amide-mediated bioactivity
4-Methylbenzoic acid methyl ester 4-Methyl C₉H₁₀O₂ 150.17 High structural similarity (Tanimoto score: 100%); used in toxicity studies
Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester 2-Hydroxy-3-[(4-nitrobenzoyl)amino] C₁₅H₁₂N₂O₆ 316.27 High synthetic yield (95%); nitro group enhances reactivity
2-Acetamidobenzoic acid methyl ester (Av7) 2-Acetamido C₁₀H₁₁NO₃ 193.20 Antitumor activity (inhibits AGS, HepG2, and A549 cancer cells)
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester 4-(3,4-Dimethoxybenzoyl)amino-3-hydroxy C₁₈H₁₈N₂O₆ 358.35 Isolated from plants; novel natural product
4-Ethyl benzoic acid methyl ester 4-Ethyl C₁₀H₁₂O₂ 164.20 Structural analog with in vivo toxicity data

Key Insights from Comparative Analysis:

This contrasts with smaller substituents like methyl or ethyl groups, which retain moderate polarity . Amide and nitro groups (e.g., in and ) enhance hydrogen-bonding capacity, influencing stability and interaction with biological targets .

Bioactivity Trends :

  • Antitumor activity is observed in esters with amide or acetamido substituents (e.g., Av7 in ), suggesting the target compound’s carbamoyl group may confer similar properties .
  • Natural derivatives (e.g., ) highlight the role of methoxy and hydroxyl groups in plant-based bioactivity .

Synthetic Accessibility :

  • Methyl anthranilate derivatives () are synthesized via esterification and coupling reactions, a pathway likely applicable to the target compound .
  • High-yield routes (e.g., 95% for ’s nitro derivative) demonstrate the feasibility of optimizing similar syntheses .

Biological Activity

Benzoic acid derivatives, particularly those with complex substituents, have garnered attention for their diverse biological activities. The compound Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester (CAS Number: 536-66-3) is a notable example. This article explores its biological activity, including toxicity, metabolic pathways, and potential therapeutic applications.

  • Molecular Formula: C16_{16}H19_{19}N\O3_{3}
  • Molecular Weight: 273.33 g/mol
  • IUPAC Name: this compound

Toxicity Profile

The toxicity of benzoic acid derivatives is often assessed through oral and dermal exposure studies. The compound exhibits moderate acute toxicity, with an LD50 value of approximately 1225 mg/kg in mice . This indicates that while the compound is not highly toxic, caution is warranted during handling.

Table 1: Toxicity Data Summary

Route of ExposureLD50 (mg/kg)Observations
Oral1225Moderate toxicity observed
DermalNot availableLimited data; expected low toxicity based on structural similarity to known compounds

Metabolism and Excretion

Upon oral administration, the compound is rapidly absorbed and metabolized. Hydrolysis of the ester bond occurs in the acidic environment of the stomach, leading to the formation of benzoic acid and phenol. These metabolites are then conjugated to glycine, forming hippuric acid, which is excreted in urine . The metabolic pathway is crucial for understanding both the efficacy and potential toxicity of the compound.

Pharmacological Potential

Research indicates that benzoic acid derivatives may possess various pharmacological properties, including anti-inflammatory and antimicrobial activities. For instance, studies have shown that certain benzoate compounds exhibit inhibitory effects on specific enzymes relevant to disease processes .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of benzoic acid derivatives against a range of pathogens. The results indicated that modifications to the benzoic acid structure significantly enhanced antimicrobial potency against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Benzoic Acid Derivative AStaphylococcus aureus32 µg/mL
Benzoic Acid Derivative BEscherichia coli64 µg/mL
Benzoic Acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]- methyl esterEnterococcus faecalis16 µg/mL

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